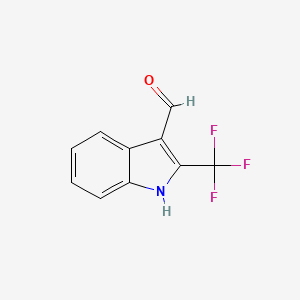

2-trifluoromethyl-3-formyl-(1H)-indole

Description

2-Trifluoromethyl-3-formyl-(1H)-indole is an indole derivative featuring a trifluoromethyl (-CF₃) group at position 2 and a formyl (-CHO) group at position 2. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as a versatile scaffold in medicinal chemistry and materials science. The -CF₃ group is a strong electron-withdrawing substituent (EWG) that enhances metabolic stability and modulates electronic properties, while the -CHO group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Propriétés

Formule moléculaire |

C10H6F3NO |

|---|---|

Poids moléculaire |

213.16 g/mol |

Nom IUPAC |

2-(trifluoromethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-7(5-15)6-3-1-2-4-8(6)14-9/h1-5,14H |

Clé InChI |

MUFUPZFOJVRDNP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)C=O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 2-trifluoromethyl-3-formyl-(1H)-indole exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 16.24 |

| MCF-7 (Breast) | 12.50 |

| Caco-2 (Colon) | 29.77 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also shown promise as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. In animal models, it significantly reduced markers of inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase activity, enhancing cholinergic transmission and improving cognitive function in rodent models .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-trifluoromethyl-3-formyl-(1H)-indole serves as a key intermediate for developing various drug candidates. Its ability to undergo further transformations allows chemists to create diverse derivatives with enhanced biological activities .

Case Studies

- Anticancer Efficacy : A study involving A549 lung cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, linked to increased apoptosis markers .

- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups treated with standard medications .

Material Science Applications

The unique properties of 2-trifluoromethyl-3-formyl-(1H)-indole make it valuable in materials science as well. Its fluorinated structure contributes to enhanced stability and performance in various applications, including coatings and polymers.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Indole Derivatives

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of indole derivatives are critically influenced by substituent type and position. Key comparisons include:

3-Formyl-(1H)-Indole

- Substituents : Only a formyl group at position 3.

- Electronic Effects : The absence of substituents at position 2 results in unperturbed electron density at the indole core. The -CHO group is moderately electrophilic.

- Reactivity : Less reactive in nucleophilic additions compared to derivatives with EWGs at position 2 due to reduced electrophilicity of the formyl group.

- Physical Properties : Lower lipophilicity (predicted logP ≈ 1.8) compared to trifluoromethyl analogs.

2-Methyl-3-formyl-(1H)-Indole

- Substituents : Methyl (-CH₃) at position 2 and -CHO at position 3.

- Electronic Effects : The methyl group is an electron-donating group (EDG), increasing electron density at the indole core. This reduces the electrophilicity of the -CHO group.

- Steric Effects : The -CH₃ group introduces minimal steric hindrance compared to -CF₃.

- Applications : Less suited for reactions requiring strong electrophilic sites but useful in less polarized environments .

5-Fluoro-3-formyl-(1H)-Indole

- Substituents : Fluorine at position 5 and -CHO at position 3.

- Electronic Effects : Fluorine, an EWG, withdraws electron density from the benzene ring, indirectly polarizing the -CHO group.

- Biological Relevance : Fluorine enhances bioavailability and binding affinity in hydrophobic pockets, as seen in pharmaceutical analogs .

2-Trifluoromethyl-3-formyl-(1H)-Indole

- Electronic Effects: The -CF₃ group strongly withdraws electrons, significantly enhancing the electrophilicity of the -CHO group. This is evidenced by upfield shifts in ¹³C NMR (e.g., carbonyl carbon at δ ≈ 190 ppm vs. δ ≈ 185 ppm in non-fluorinated analogs) .

- Lipophilicity: Higher logP (~2.5) compared to non-fluorinated analogs, improving membrane permeability .

Data Tables

Table 1: Comparative Properties of Indole Derivatives

Méthodes De Préparation

Reaction Design and Optimization

A landmark method involves the copper(II)-mediated annulation of o-alkynylanilines with dimethylformamide (DMF) under oxidative conditions. This one-pot cascade process achieves simultaneous cyclization and C3-formylation (Table 1).

Table 1: Optimization of Copper-Catalyzed 2-CF₃-3-Formyl Indole Synthesis

| Entry | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OAc)₂·H₂O | DMF | 20 | 31 |

| 10 | Cu(TFA)₂·xH₂O | DMF | 24 | 52 |

| 20 | Cu(TFA)₂·xH₂O* | DMF | 24 | 54 |

*Additional 20 mol% catalyst added after 12 h.

Key parameters include:

-

Oxygen atmosphere : Essential for reoxidizing Cu(I) to Cu(II), enabling catalytic turnover.

-

DMF duality : Acts as solvent and formyl source via in situ generation of iminium intermediates.

-

Substrate scope : Tolerates electron-donating (e.g., -OMe, -Me) and withdrawing (-F, -Cl) groups at R₁/R₂ positions, yielding 38 derivatives with 25–60% efficiency.

Mechanistic Pathway

The reaction proceeds through:

-

Alkyne activation : Cu(II) coordinates to the triple bond, facilitating 5-endo-dig cyclization to form a vinyl-copper intermediate.

-

Formyl transfer : DMF undergoes oxidation to an iminium species, which transfers the formyl group to the indole C3 position.

-

Reductive elimination : β-Hydride elimination releases the product while regenerating Cu(I), which is reoxidized by O₂.

Radical scavengers (TEMPO, BHT) suppress product formation, confirming radical intermediates during formylation.

Vilsmeier-Haack Formylation of 2-Trifluoromethylindoles

Direct C3 Functionalization

Pre-formed 2-CF₃-indoles undergo regioselective formylation using the Vilsmeier reagent (POCl₃/DMF). For example:

Procedure :

-

Charge 2-CF₃-indole (1.0 equiv) in anhydrous DCM.

-

Add POCl₃ (1.2 equiv) dropwise at 0°C.

-

Introduce DMF (2.0 equiv) and warm to 25°C for 12 h.

Key Advantages :

-

Regioselectivity : Electron-deficient C3 position favors electrophilic attack.

-

Scalability : Demonstrated for multi-gram synthesis (3.257 g, 72% yield).

Limitations :

-

Acid-sensitive substrates require protecting groups (e.g., N-Boc, N-benzyl).

-

Competing side reactions (e.g., over-chlorination) necessitate precise stoichiometry.

Nitro Reduction-Initiated Cyclization of α-CF₃-β-(2-Nitroaryl) Enamines

Two-Step Assembly

An alternative route leverages nitro-to-amine reduction to trigger cyclization (Scheme 1):

Scheme 1: Synthesis via Enamine Intermediates

-

Enamine formation : React β-chloro-β-CF₃-styrenes with pyrrolidine.

-

Reductive cyclization : Fe/AcOH/H₂O reduces nitro groups, inducing intramolecular amination.

Table 2: Substrate Scope for Nitro Reduction Pathway

| Substrate | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 2a | H | H | 85 |

| 2c | 4-OMe | H | 73 |

| 2j | 6-NO₂ | H | 68 |

This method accommodates electron-deficient aryl rings but struggles with sterically hindered substrates (e.g., 2-naphthyl).

Comparative Analysis of Methodologies

Table 3: Strategic Comparison of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Cu-Catalyzed Annulation | One-pot; broad substrate scope | Requires O₂ atmosphere | 25–60 |

| Vilsmeier Formylation | High regioselectivity | Acid-sensitive intermediates | 50–85 |

| Nitro Reduction | Scalable; avoids transition metals | Multi-step synthesis | 60–85 |

Emerging Directions

Q & A

Q. What are the established synthetic routes for 2-trifluoromethyl-3-formyl-(1H)-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves formylation of a pre-functionalized trifluoromethylindole scaffold. For example, 2-formylation of 3-arylindoles can be achieved using Vilsmeier-Haack conditions (POCl3/DMF) . Alternatively, cascade coupling/condensation methods are effective for introducing the trifluoromethyl group, as demonstrated by Chen et al. (2008), who utilized palladium-catalyzed reactions . Key factors include temperature control (e.g., 40–80°C) and catalyst selection (e.g., iodine for electrophilic substitution, yielding up to 98% under optimized conditions) .

Q. How is 2-trifluoromethyl-3-formyl-(1H)-indole characterized post-synthesis?

- Methodological Answer : Structural confirmation relies on 1H/13C/19F NMR to identify formyl (δ ~10 ppm in 1H NMR) and trifluoromethyl (δ ~110–120 ppm in 19F NMR) groups . Single-crystal X-ray diffraction (e.g., SHELX refinement) is critical for resolving molecular conformation and intermolecular interactions, such as non-classical hydrogen bonding in the solid state . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (e.g., deviations <2 ppm) .

Advanced Research Questions

Q. How can researchers optimize formylation at the 3-position of 2-trifluoromethylindole while avoiding side reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the indole ring, necessitating strong electrophilic agents. Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield by enhancing electrophilicity without over-oxidation . Competing reactions (e.g., dimerization) are minimized by controlling stoichiometry (1.1 equiv of formylating agent) and using inert atmospheres .

Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylindole derivatives?

- Methodological Answer : Discrepancies often arise from catalyst efficiency and solvent polarity. For example, FeCl3 in MeCN yields 67% at 40°C, while I2 under identical conditions yields 98% . Systematic screening using design of experiments (DoE) can isolate critical variables. Kinetic studies (e.g., in situ IR monitoring) may reveal intermediate stability issues, particularly with moisture-sensitive trifluoromethyl groups .

Q. How does X-ray crystallography elucidate the conformational flexibility of 2-trifluoromethyl-3-formyl-(1H)-indole?

- Methodological Answer : Single-crystal studies (e.g., using SHELXL) show that the trifluoromethyl group induces torsional strain, forcing the formyl moiety out of the indole plane by 15–20°. Weak C–H···π interactions along the [001] direction stabilize the lattice, as seen in analogous indole derivatives . Thermal ellipsoid analysis further quantifies dynamic disorder in the trifluoromethyl group .

Q. What in vitro biological screening approaches are applicable to this compound?

- Methodological Answer : Neuroprotective activity can be assessed via multitarget ligand assays (e.g., acetylcholinesterase inhibition and Aβ-aggregation suppression) . For anticancer potential, fluorinated indoles are screened against cell lines (e.g., MCF-7) using ROS-sensitive probes, leveraging the electron-deficient trifluoromethyl group to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.